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Compound of Interest

Compound Name: 6-Chloropyridazine-3-thiol

CAS No.: 3916-78-7

Cat. No.: B1277308

Get Quote

An In-Depth Technical Guide to 6-Chloropyridazine-3-thiol: Synthesis, Reactivity, and

Applications

Executive Summary: 6-Chloropyridazine-3-thiol is a pivotal heterocyclic building block in

modern medicinal and agricultural chemistry. Characterized by its dual-functional nature—a

nucleophilic thiol group and an electrophilic carbon center bearing a chlorine atom—this

compound offers a versatile platform for synthesizing a diverse array of more complex

molecules. Its electron-deficient pyridazine core enhances the reactivity at key positions,

making it a favored intermediate in the development of novel therapeutic agents and

agrochemicals. This guide provides a comprehensive overview of its chemical identifiers, a

field-tested synthesis protocol, an analysis of its core reactivity, and a survey of its applications,

with a focus on providing actionable insights for researchers in drug discovery and chemical

development.

Core Identifiers and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational

to its successful application in research and development. 6-Chloropyridazine-3-thiol is a
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stable, yellow solid under standard conditions.[1] It exists in tautomeric equilibrium with its

thione form, 6-chloro-2H-pyridazine-3-thione. For clarity and consistency, this guide will refer to

the compound by its thiol name.

All essential identifiers and key physicochemical data have been consolidated in the table

below for rapid reference.

Identifier/Property Value Source(s)

CAS Number 3916-78-7 [2][3]

Molecular Formula C₄H₃ClN₂S [2]

Molecular Weight 146.60 g/mol [2]

IUPAC Name
6-chloro-1,2-dihydropyridazine-

3-thione
N/A

Synonyms
6-Chloro-3-pyridazinethiol, 3-

Chloro-6-mercaptopyridazine
[2]

InChI Key
ABQHEWLZYZQXHY-

UHFFFAOYSA-N
N/A

Canonical SMILES C1=CC(=NNC1=S)Cl N/A

Appearance Yellow Solid [1]

Density 1.53 g/cm³ [2]

Boiling Point 220.4 °C at 760 mmHg [2]

Flash Point 87.1 °C [2]

Storage Temperature 2 to 8 °C [4]

Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of 6-Chloropyridazine-3-thiol involves the

regioselective nucleophilic aromatic substitution (SNAr) on the readily available precursor, 3,6-

dichloropyridazine. The pyridazine ring is inherently electron-deficient due to the presence of
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two adjacent nitrogen atoms, which activates the C-Cl bonds towards nucleophilic attack.[5]

The reaction with sodium hydrogensulfide (NaSH) preferentially displaces one chlorine atom.

The following protocol, adapted from established literature, provides a robust and high-yielding

pathway to the target compound.[1]

Experimental Protocol: Synthesis from 3,6-
Dichloropyridazine
Objective: To synthesize 6-Chloropyridazine-3-thiol with high purity and yield.

Materials:

3,6-Dichloropyridazine (5.0 g)

Sodium hydrogensulfide (3.78 g)

Ethanol (88 mL)

Water (12.5 mL)

2 M Sodium Hydroxide (NaOH) solution

6 M Hydrochloric Acid (HCl) solution

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Filtration apparatus (Büchner funnel)

pH meter or pH paper

Methodology:

Reaction Setup: To a suspension of sodium hydrogensulfide (3.78 g) in ethanol (88 mL) in a

round-bottom flask, add 3,6-dichloropyridazine (5.0 g).[1]
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Causality Insight: Ethanol is chosen as the solvent for its ability to dissolve the organic

precursor while being compatible with the inorganic nucleophile. The reaction is run as a

suspension.

Nucleophilic Substitution: Heat the mixture to reflux with stirring for 1 hour.[1]

Causality Insight: Heating provides the necessary activation energy for the SNAr reaction.

The hydrosulfide anion (HS⁻) acts as the nucleophile, attacking one of the electron-

deficient carbons at position 3 or 6 and displacing a chloride ion. The monosubstitution is

favored under these controlled conditions.

Solvent Removal: After cooling, evaporate the solvent under reduced pressure.[1]

Aqueous Workup (Base Wash): Add water (12.5 mL) to the residue. Adjust the pH to

approximately 9 with 2 M NaOH solution.[1] Filter off any precipitate.

Causality Insight: This step serves two purposes. First, it dissolves the desired product,

which forms a sodium thiolate salt in the basic aqueous solution. Second, any unreacted

3,6-dichloropyridazine, being insoluble in water, is removed by filtration, providing an initial

purification step.

Precipitation (Acidification): Transfer the filtrate to a clean flask and adjust the pH to

approximately 2 with 6 M HCl.[1]

Causality Insight: Acidification protonates the thiolate anion, converting it back to the

neutral thiol form. Due to its significantly lower solubility in water compared to its salt form,

the product precipitates out of the solution as a solid.

Isolation and Drying: Collect the resulting yellow precipitate by filtration, wash with a small

amount of cold water, and dry thoroughly to yield the final product (Expected yield: ~4.74 g,

96%).[1]

Synthesis Workflow Diagram
The logical flow of the synthesis protocol is depicted below.
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Synthesis Workflow
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Caption: Workflow for the synthesis of 6-Chloropyridazine-3-thiol.
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Key Chemical Reactivity and Derivatization
The synthetic utility of 6-Chloropyridazine-3-thiol stems from its two orthogonal reactive sites:

the thiol group at the C3 position and the chloro group at the C6 position. This allows for

selective, stepwise functionalization, making it a valuable scaffold for building molecular

complexity.

Reactivity at the Thiol (C3) Position
The thiol group is a potent nucleophile, particularly after deprotonation to the thiolate anion with

a mild base. Its most common reaction is S-alkylation with various electrophiles, such as alkyl

halides, to form stable thioether linkages.[6]

General Protocol for S-Alkylation:

Dissolve 6-Chloropyridazine-3-thiol in a suitable polar aprotic solvent (e.g., DMF, Acetone).

Add a base (e.g., K₂CO₃, NaH) to deprotonate the thiol, forming the thiolate in situ.

Add the alkylating agent (e.g., an alkyl halide, R-X) and stir at room temperature or with

gentle heating until the reaction is complete (monitored by TLC or LC-MS).

Perform a standard aqueous workup and purify the resulting thioether by crystallization or

column chromatography.

Reactivity at the Chloro (C6) Position
The chlorine atom at the C6 position is susceptible to Nucleophilic Aromatic Substitution

(SNAr).[5] The electron-deficient nature of the pyridazine ring stabilizes the negatively charged

Meisenheimer complex intermediate, facilitating the displacement of the chloride ion by a range

of nucleophiles.[7][8] This reaction is fundamental to creating libraries of derivatives for

structure-activity relationship (SAR) studies. Common nucleophiles include amines, alkoxides,

and thiolates.[7]

General Protocol for SNAr:

Combine the 6-substituted-3-chloropyridazine derivative (e.g., a thioether from step 3.1) and

the nucleophile (Nu-H, e.g., a primary/secondary amine) in a suitable solvent (e.g., Dioxane,
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DMF, n-Butanol).

If the nucleophile is neutral, a base (e.g., K₂CO₃, Et₃N) is often required.

Heat the reaction mixture, often in a sealed vessel, at temperatures ranging from 80 to 180

°C.[7]

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform an

aqueous workup followed by purification.

Reactivity and Derivatization Diagram
The dual reactivity allows for a modular approach to synthesizing diverse chemical libraries

from a single intermediate.
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Caption: Dual reaction pathways for derivatizing 6-Chloropyridazine-3-thiol.
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Applications in Research and Development
The pyridazine scaffold is a "privileged structure" in drug discovery, and 6-Chloropyridazine-3-
thiol serves as a key entry point to this chemical space.[9]

Pharmaceutical Research: This compound is a critical intermediate for pharmaceuticals.[2]

Its derivatives have shown significant biological activity:

Antiplatelet Agents: The thiol moiety can be used to mimic endogenous ligands. Notably,

derivatives of this scaffold have been investigated as potent inhibitors of the P2Y12

receptor, a key target for preventing platelet aggregation in thrombotic disorders.

Anticancer Properties: New series of 3-allylthio-6-aminopyridazines, synthesized from a 6-

chloropyridazine precursor, have demonstrated antiproliferative activities against various

cancer cell lines, including lung, prostate, and colon cancer.

Antimicrobial Activity: The pyridazine core is present in various compounds with

antibacterial and antifungal properties.

Agrochemical Development: It is used as an intermediate in the synthesis of agrochemicals,

particularly herbicides and plant growth regulators.[10] The functional groups allow for the

creation of molecules with favorable environmental stability and metabolic profiles.[10]

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is

paramount. 6-Chloropyridazine-3-thiol is classified as an irritant and requires careful

handling.[4]

Hazard Identification:

Harmful if swallowed, in contact with skin, or if inhaled.[4]

Causes skin and serious eye irritation.[4]

May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles as described by OSHA or European

Standard EN166.[11]

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.

[11]

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin

exposure.[11]

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume

hood. Avoid breathing dust.[11]

Handling and Storage:

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink,

or smoke when using this product.[11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Recommended storage is between +2 to +8 °C.[4] Keep away from strong oxidizing

agents.[11]

First Aid Measures:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek

medical attention.[11]

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.

Seek medical attention if irritation occurs.[11]

Inhalation: Move victim to fresh air. Call a poison center or doctor if you feel unwell.[11]

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce

vomiting.[11]

Conclusion
6-Chloropyridazine-3-thiol is more than a simple chemical intermediate; it is an enabling tool

for innovation in the life sciences. Its predictable and versatile reactivity, coupled with a
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straightforward and high-yielding synthesis, makes it an invaluable asset for medicinal and

agricultural chemists. By understanding its fundamental properties, synthesis, and reactivity as

detailed in this guide, researchers can better leverage this powerful scaffold to design and

create the next generation of high-value molecules.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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